Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide
Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death. This technical guide provides a detailed examination of the molecular interactions and cellular consequences of ertapenem's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by targeting the final steps of peptidoglycan biosynthesis. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan is a complex process catalyzed by a series of enzymes known as penicillin-binding proteins (PBPs).
Ertapenem's primary mode of action is the covalent acylation of the active site serine of these PBPs. This irreversible binding inactivates the transpeptidase domain of the PBPs, preventing the cross-linking of adjacent peptidoglycan strands. The inhibition of this crucial step weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.
In Escherichia coli, ertapenem exhibits a strong affinity for multiple PBPs, with a particular preference for PBP2 and PBP3.[1] The inhibition of PBP2 is associated with the formation of spherical cells, while the inhibition of PBP3 leads to filamentation.[2]
Signaling Pathway of Ertapenem Action
The following diagram illustrates the key steps in ertapenem's mechanism of action, from its entry into the bacterial cell to the inhibition of cell wall synthesis.
Caption: Ertapenem's mechanism of action against Gram-negative bacteria.
Quantitative Efficacy Data
The in vitro activity of ertapenem against a wide range of Gram-negative pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).
Table 1: Ertapenem MIC50 and MIC90 Values for Key Enterobacteriaceae
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 1,646 | ≤0.015 - 0.03 | 0.06 - 0.5 | [3][4] |
| Klebsiella pneumoniae | 1,646 | ≤0.015 - 0.03 | 0.06 - 0.5 | [3][4] |
| Enterobacter cloacae | 3,247 | 0.06 | 0.25 | [5] |
| Citrobacter spp. | 112 | 0.008 | 0.06 | [4] |
| Serratia marcescens | - | - | <0.03 | [3] |
Table 2: Ertapenem Activity Against ESBL-Producing Enterobacteriaceae
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| ESBL-producing Klebsiella spp. | - | 0.03 | 0.06 | [3] |
| ESBL-producing E. coli | 34 | - | 0.5 | [6] |
| ESBL-producing K. pneumoniae | 66 | - | 2 | [6] |
Table 3: Comparative IC50 Values of Carbapenems for E. coli PBPs
| Penicillin-Binding Protein (PBP) | Doripenem IC50 (µg/mL) | Meropenem IC50 (µg/mL) | Imipenem IC50 (µg/mL) | Reference |
| PBP1a | 0.2 | 0.2 | 0.1 | [2] |
| PBP1b | 0.2 | 0.2 | 0.1 | [2] |
| PBP2 | 0.008 | 0.008 | 0.008 | [2] |
| PBP3 | 0.1 | 0.6 | 1.3 | [2] |
| PBP4 | ≤0.02 | ≤0.02 | ≤0.02 | [2] |
| PBP5/6 | 0.8 | >10 | 0.4 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of ertapenem.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of ertapenem against a bacterial isolate.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
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Inoculum Preparation:
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Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
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Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Ertapenem Dilution:
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Prepare a stock solution of ertapenem.
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Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
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Inoculation:
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Within 15 minutes of preparing the standardized inoculum, dilute it further in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
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Inoculate each well of the microtiter plate containing the ertapenem dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
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Incubation:
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Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
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Result Interpretation:
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Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.
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PBP Competition Assay using Fluorescent Penicillin
This assay determines the binding affinity of ertapenem to specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.
Caption: Workflow for PBP competition assay.
Methodology:
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Membrane Preparation:
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Grow a culture of the Gram-negative bacterium to the mid-logarithmic phase.
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Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
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Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
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Competition Binding:
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Incubate aliquots of the membrane preparation with increasing concentrations of ertapenem for a defined period to allow for PBP binding.
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Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each reaction and incubate to label the PBPs that are not bound by ertapenem.
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Detection and Analysis:
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Stop the labeling reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
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Quantify the fluorescence intensity of each PBP band at each ertapenem concentration.
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Determine the IC50 value, which is the concentration of ertapenem required to reduce the fluorescent signal by 50%, by plotting the fluorescence intensity against the ertapenem concentration.
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Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay assesses the ability of ertapenem to permeate the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Methodology:
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Bacterial Suspension Preparation:
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Grow the bacterial culture to the mid-log phase.
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Harvest the cells by centrifugation and wash them with a low-ionic-strength buffer (e.g., 5 mM HEPES buffer, pH 7.2).
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Resuspend the cells in the same buffer to a standardized optical density.
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NPN Uptake Measurement:
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Add NPN to the bacterial suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the cell membrane.
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Measure the baseline fluorescence.
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Add ertapenem to the suspension. If ertapenem disrupts the outer membrane, NPN will partition into the membrane, causing an increase in fluorescence.
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Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of NPN uptake and reflects the permeability of the outer membrane.
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Conclusion
Ertapenem's potent bactericidal activity against a wide range of Gram-negative bacteria is primarily due to its effective inhibition of peptidoglycan synthesis through the inactivation of essential penicillin-binding proteins. Its stability in the presence of many β-lactamases further enhances its clinical utility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific bacterial strains and laboratory conditions.
References
- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ertapenem Protein Binding on Killing of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
